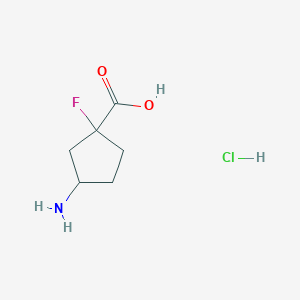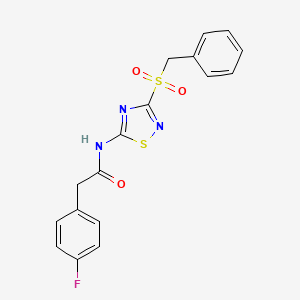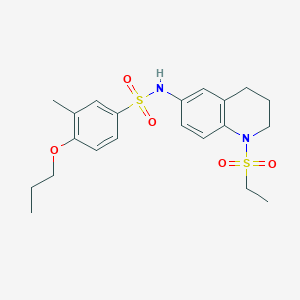![molecular formula C8H14ClNO B2453228 diendo-(3-Amino-bicyclo[2.2.1]hept-5-en-2-yl)-methanol hydrochloride CAS No. 205639-90-3](/img/structure/B2453228.png)
diendo-(3-Amino-bicyclo[2.2.1]hept-5-en-2-yl)-methanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diendo-(3-Amino-bicyclo[2.2.1]hept-5-en-2-yl)-methanol hydrochloride is a useful research compound. Its molecular formula is C8H14ClNO and its molecular weight is 175.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chromatographic Separation and Identification
- High-performance liquid chromatographic methods have been developed for the separation and identification of enantiomers of diendo-3-aminobicyclo[2.2.1]heptane-2-methanol derivatives. This includes the use of naphthylethyl carbamate-derivatized beta-cyclodextrin stationary phases and derivatization of amino alcohols for creating separable diastereomers (Péter, Kámán, Fülöp, Van der Eycken, & Armstrong, 2001).
Electrochemical Synthesis of Pharmacologically Active Compounds
- Electrolysis of related bicyclo[2.2.1]hept-5-ene-2,2,3,3-tetracarbonitriles results in the formation of pharmacologically active compounds containing a pyrroline fragment. This process achieves high yields and efficiency (Vereshchagin, Elinson, Dorofeeva, & Egorov, 2014).
Anodic Oxidation Products
- Research on anodic oxidation of bicyclo[2.2.1]hept-2-ene reveals the formation of various products, including tricyclo and methoxybicyclo heptanes, indicating potential for diverse chemical syntheses (Baggaley, Brettle, & Sutton, 1975).
Enantioselective Liquid Chromatographic Methods
- Enantioselective liquid chromatographic methods are used for the separation of isomers of bicyclic β-amino acids derived from diendo-3-aminobicyclo[2.2.1]heptane-2-carboxylic acids. This facilitates the study of stereochemistry in complex organic molecules (Török, Péter, Csomós, Kanerva, & Fülöp, 1998).
Synthesis and Characterization of Novel Derivatives
- Novel derivatives, such as (5-chloro-2-thienyl)(3-(substituted phenyl) bicyclo [2.2.1] hept-5-en-2-yl) methanones, have been synthesized, showcasing the potential for creating new compounds with varied chemical properties and potential applications (Thirunarayanan, 2014).
Crystallographic Analysis
- Crystallographic analysis of compounds derived from diendo-3-aminobicyclo[2.2.1]hept-5-ene-2-methanol has been conducted, providing insights into the structural characteristics of these bicyclic compounds (Stájer, Virág, & Sillanpää, 1999).
Synthesis and Structural Analysis of Stereoisomeric Compounds
- Studies on the synthesis and structural analysis of steredisomeric n-substituted tetrahydro-1,3-oxazines fused with norbornane or norbornene provide valuable information on the stereochemical properties of these bicyclic compounds (Fülöp, Stájer, Bernáth, & Sohár, 1985).
Synthesis and Biological Activity Evaluation
- Synthesis and evaluation of the biological activities of various bicyclo[2.2.1] hept-5-ene-2-yl-methanones, including their antimicrobial and antioxidant properties, highlight the potential pharmaceutical applications of these compounds (Thirunarayanan, 2017).
Experimental and Theoretical Reaction Studies
- Experimental and theoretical studies on the reactions of bicyclo[2.2.1]hept-5-en-endo-2-ylmethanamine with various ethers provide insights into the mechanisms and regioselectivity of these reactions, which are critical for understanding and designing new synthetic pathways (Kas’yan et al., 2011).
Eigenschaften
IUPAC Name |
[(1S,2R,3S,4R)-3-amino-2-bicyclo[2.2.1]hept-5-enyl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO.ClH/c9-8-6-2-1-5(3-6)7(8)4-10;/h1-2,5-8,10H,3-4,9H2;1H/t5-,6+,7-,8+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIAVFZWOASZJFH-ICDZOTBQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C(C2CO)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2C=C[C@@H]1[C@@H]([C@@H]2CO)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205639-90-3 |
Source


|
| Record name | Bicyclo[2.2.1]hept-5-ene-2-methanol, 3-amino-, hydrochloride (1:1), (1R,2S,3R,4S)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=205639-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[4-(4-nitrophenyl)piperazino]-1H-1,2,4-triazol-3-amine](/img/structure/B2453145.png)


![N-{3-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,4-dimethylbenzamide](/img/structure/B2453149.png)

![1-(2,4-dimethylphenyl)-4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2453152.png)
![2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]ethan-1-amine hydrochloride](/img/structure/B2453153.png)

![Propan-2-yl 2-amino-5-[(2,4-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B2453157.png)
![1,3-dimethyl-5-(piperidin-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2453158.png)
![2-((2-fluorobenzyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2453159.png)



